molecular formula C2H3ClMg B1581566 Chlorovinylmagnesium CAS No. 3536-96-7

Chlorovinylmagnesium

Cat. No. B1581566
CAS RN: 3536-96-7
M. Wt: 86.8 g/mol
InChI Key: IJMWREDHKRHWQI-UHFFFAOYSA-M
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Description

Chlorovinylmagnesium is a compound with the molecular formula C2H3ClMg . It’s used in various industrial and scientific research applications .


Physical And Chemical Properties Analysis

Chlorovinylmagnesium has a molecular mass of 86.8 and a density of 0.980 g/mL at 20°C . It has a boiling point of 66°C and reacts vigorously with water .

Scientific Research Applications

Alkenylation of Arylamines

Chlorovinylmagnesium plays a crucial role in the direct alkenylation of arylamines. In a study by Satoh, Ogino, and Ando (2005), 1-chlorovinyl p-tolyl sulfoxides were synthesized and then treated with isopropylmagnesium chloride to create magnesium alkylidene carbenoids. These carbenoids were then used with N-lithio arylamines to produce ortho-alkenylated arylamines. This process is notable for its stereospecificity and provides a novel method for directly alkenylating arylamines at the ortho-position of the aromatic ring (Satoh, Ogino, & Ando, 2005).

Synthesis of Bicyclo[n.1.0]alkanes

Chlorovinylmagnesium is instrumental in synthesizing bicyclo[n.1.0]alkanes. Ogata, Saitoh, Wakasugi, and Satoh (2008) demonstrated that treating 1-chlorovinyl p-tolyl sulfoxides with lithium enolates of carboxylic acid tert-butyl esters or N,N-dimethylacetamide results in high-yield adducts. These adducts, when treated with isopropylmagnesium chloride, yield bicyclo[n.1.0]alkanes via a magnesium carbenoid 1,3-CH insertion reaction. This method is notable for its regioselectivity and stereospecificity (Ogata, Saitoh, Wakasugi, & Satoh, 2008).

Structural and Biochemical Response in Barley Genotypes to Drought Stress

While not directly related to chlorovinylmagnesium, research on the structural organization of chloroplasts in barley genotypes under drought stress provides insight into the broader context of plant stress physiology and the role of chemical compounds in plant response mechanisms. Filek et al. (2016) used electron paramagnetic resonance (EPR) to study changes in chloroplast structure and composition in response to drought, providing valuable information on plant stress responses (Filek et al., 2016).

Alkenylation of Thiophenes

Chlorovinylmagnesium is also used in the alkenylation of thiophenes. Satoh, Mori, and Obuchi (2007) found that treating magnesium alkylidene carbenoids with 2-lithiothiophenes led to 2-alkenylated thiophenes. This process is efficient for synthesizing thiophenes with disubstituted or trisubstituted olefins, highlighting the versatility of chlorovinylmagnesium in organic synthesis (Satoh, Mori, & Obuchi, 2007).

Alkenylation of Nitrogen-Containing Heterocycles

In another application, chlorovinylmagnesium is used for the alkenylation of nitrogen-containing heterococycles. Sakurada and Satoh (2007) demonstrated that treating magnesium alkylidene carbenoids with N-lithio nitrogen-containing heterocycles yields N-alkenylated products. This method highlights the potential for creating diverse chemical structures using chlorovinylmagnesium, expanding the possibilities in the field of organic chemistry and heterocyclic compounds (Sakurada & Satoh, 2007).

Safety And Hazards

Chlorovinylmagnesium is a highly flammable liquid and vapor. It releases flammable gases when in contact with water, which may ignite spontaneously. It also causes severe skin burns and eye damage .

properties

IUPAC Name

magnesium;ethene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3.ClH.Mg/c1-2;;/h1H,2H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMWREDHKRHWQI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=[CH-].[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3ClMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883919
Record name Magnesium, chloroethenyl-
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Molecular Weight

86.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

15% solution in tetrahydrofuran: Brown liquid; [Acros Organics MSDS]
Record name Vinylmagnesium chloride
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Product Name

Vinylmagnesium chloride

CAS RN

3536-96-7
Record name Magnesium, chloroethenyl-
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Record name Magnesium, chloroethenyl-
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Record name Magnesium, chloroethenyl-
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Record name Chlorovinylmagnesium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorovinylmagnesium

Citations

For This Compound
3
Citations
TS Bailey - 1994 - core.ac.uk
The general aim of this study was to develop new modes of access to benzfused medium-ring heterocycles. The approach adopted was to utilise the rearrangements, with concurrent …
Number of citations: 3 core.ac.uk
Z Li, R Gao, Q Hao, H Zhao, L Cheng, F He, L Liu… - Biochemistry, 2016 - ACS Publications
The T296V mutant of amorpha-4,11-diene synthase catalyzes the abortive conversion of the natural substrate (E,E)-farnesyl diphosphate mainly into the acyclic product (E)-β-farnesene …
Number of citations: 17 pubs.acs.org
FQ Gao, HJ He, Q Guo… - Fine …, 2012 - … Xuehui, 201, Huangpu Rd. PO Box …
Number of citations: 0

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